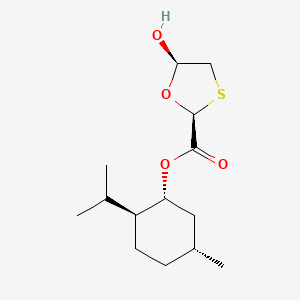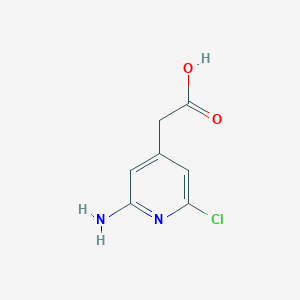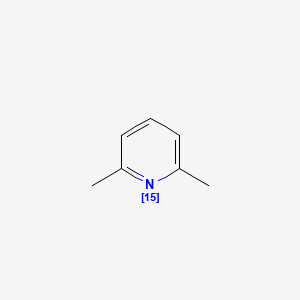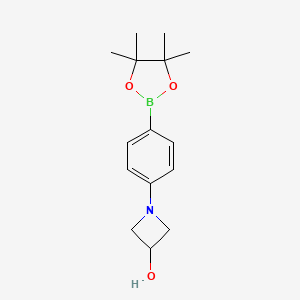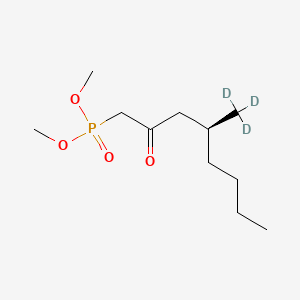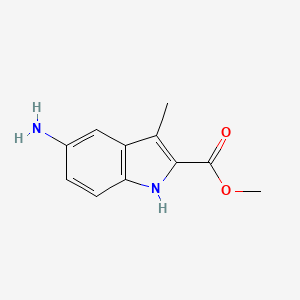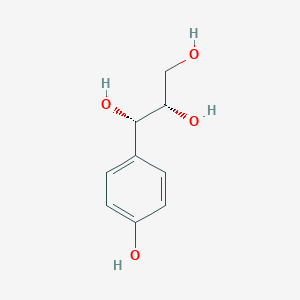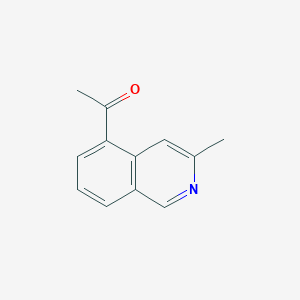
13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) is a synthetic organic compound known for its role as an impurity in the synthesis of certain progestogens, such as desogestrel . This compound is characterized by its unique cyclic structure, which includes an ethylene acetal group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) typically involves the reaction of 13-ethyl-11-methylene-Gon-5-ene-3,17-dione with ethylene glycol under acidic conditions to form the cyclic acetal . The reaction is carried out at elevated temperatures to facilitate the formation of the acetal linkage.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, halides, and amines are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its role in the synthesis of progestogens and other steroidal compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclic acetal structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include steroidogenesis and hormone regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desogestrel: A progestogen with low androgenic potency.
Etonogestrel: Another progestogen with similar structural features.
Levonorgestrel: A widely used progestogen in contraceptives.
Uniqueness
13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) is unique due to its specific cyclic acetal structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Propriétés
Numéro CAS |
149438-01-7 |
|---|---|
Formule moléculaire |
C22H30O3 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
(8'S,9'S,10'R,13'S,14'S)-13'-ethyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one |
InChI |
InChI=1S/C22H30O3/c1-3-21-12-14(2)20-16-8-9-22(24-10-11-25-22)13-15(16)4-5-17(20)18(21)6-7-19(21)23/h4,16-18,20H,2-3,5-13H2,1H3/t16-,17-,18-,20+,21-/m0/s1 |
Clé InChI |
OTXKUBNWDUXNIS-RDIJVOARSA-N |
SMILES isomérique |
CC[C@]12CC(=C)[C@@H]3[C@H]4CCC5(CC4=CC[C@H]3[C@@H]1CCC2=O)OCCO5 |
SMILES canonique |
CCC12CC(=C)C3C4CCC5(CC4=CCC3C1CCC2=O)OCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


